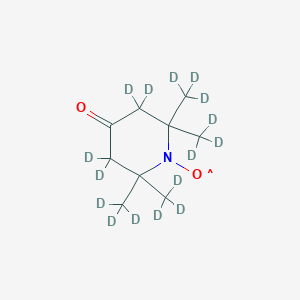

4-Oxo-TEMPO-d16, free radical

Description

Significance of Nitroxide Radicals as Research Tools

Nitroxide radicals are a versatile class of stable organic free radicals that have become indispensable tools in biophysical and biomedical research. rsc.orgnih.gov Their stability and paramagnetic nature make them ideal for use as spin labels or probes in Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.gov By attaching these labels to molecules of interest, such as proteins or lipids, researchers can use EPR to gain insights into molecular dynamics, structure, and environment.

Beyond their function as passive probes, nitroxides are chemically reactive and participate in redox reactions. nih.gov They are potent antioxidants and scavengers of reactive oxygen species (ROS), capable of mitigating oxidative stress in biological systems. mdpi.comnih.gov Their ability to react with various radicals, including superoxide (B77818) and peroxyl radicals, has been extensively studied. mdpi.com Furthermore, nitroxides can shuttle between different oxidation states—nitroxide radical, hydroxylamine (B1172632), and oxoammonium cation—allowing them to act as catalysts in certain biological reactions, such as mimicking the activity of the superoxide dismutase (SOD) enzyme. mdpi.comrsc.orgnih.gov This multifaceted reactivity allows them to be used in studying cellular redox processes, oxygen concentration, and the degradation of pollutants. nih.govchemimpex.com

Role of Deuteration and Nitrogen-15 (B135050) Isotopic Labeling in Advanced Spectroscopic Studies

The precision of spectroscopic techniques like EPR can be significantly enhanced through isotopic labeling. nih.gov Deuteration, the substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H or D), is a key strategy for improving the sensitivity and resolution of EPR spectra. nih.govnih.gov The unpaired electron in a nitroxide radical interacts with nearby magnetic nuclei, causing a splitting of the EPR signal known as hyperfine coupling. The interaction with hydrogen protons leads to significant line broadening. Because deuterium has a much smaller magnetic moment than a proton, its hyperfine interactions are weaker, resulting in a dramatic narrowing of the spectral lines. nih.gov This line narrowing leads to a substantial increase in signal height and resolution, making it easier to detect subtle spectral changes and study systems at lower concentrations. nih.govnih.gov

Further spectral simplification and sensitivity enhancement can be achieved by substituting the common nitrogen-14 isotope (¹⁴N, nuclear spin I=1) with nitrogen-15 (¹⁵N, nuclear spin I=1/2). nih.govmdpi.com A ¹⁴N nitroxide radical displays a characteristic three-line EPR spectrum. In contrast, a ¹⁵N-labeled nitroxide exhibits a simpler two-line spectrum. nih.govnih.gov This reduction in the number of spectral lines, combined with the line-narrowing effect of deuteration, leads to even greater gains in sensitivity and resolution. nih.govpnas.org For instance, the doubly labeled derivative [¹⁵N, ²H]MSL (a maleimide (B117702) spin label) shows a marked improvement over both the unlabeled and the deuterated-only versions, simplifying quantitative analysis and reducing computational time for spectral simulations. nih.gov

Overview of 4-Oxo-TEMPO-d16 Applications in Scientific Research

The specific compound 4-Oxo-TEMPO-d16 is primarily utilized as a high-performance spin probe for Electron Spin Resonance (ESR), another term for EPR spectroscopy. sigmaaldrich.com Its deuteration provides the critical advantages of narrower linewidths and increased signal intensity, making it superior to its non-deuterated counterpart for detailed molecular studies.

Research has employed 4-Oxo-TEMPO-d16 and its ¹⁵N-labeled analogue (4-Oxo-TEMPO-d16-¹⁵N) to investigate molecular dynamics in various environments. A notable study focused on the dynamics of this probe in propylene (B89431) glycol across a wide temperature range, from a liquid to a glassy state. nih.govresearchgate.net Using both continuous-wave and pulsed ESR techniques, researchers were able to characterize the complex molecular reorientations and electron spin relaxation mechanisms governing the system. nih.gov Such studies are fundamental to understanding the physics of liquids and glassy materials. The deuteration was crucial for interpreting the electron spin echo envelope modulation (ESEEM) signals, which revealed weak hyperfine couplings between the nitroxide's electron and the deuterium nuclei of nearby methyl groups. nih.gov These applications highlight the role of 4-Oxo-TEMPO-d16 as a sophisticated tool for probing the micro-environment and dynamics in chemical and biological systems.

Chemical Properties Data

The table below summarizes key properties of 4-Oxo-TEMPO-d16 and its related isotopologues.

| Property | 4-Oxo-TEMPO-d16, free radical | 4-Oxo-TEMPO-d16,1-¹⁵N, free radical |

| Synonyms | TEMPONE-d16, 4-Oxo-2,2,6,6-tetramethylpiperidine-d16-1-oxyl | TEMPONE-d16,1-¹⁵N |

| CAS Number | 36763-53-8 sigmaaldrich.com | 80404-14-4 cymitquimica.com |

| Molecular Formula | C₉D₁₆NO₂ | C₉D₁₆(¹⁵N)O₂ scbt.com |

| Molecular Weight | 186.33 g/mol sigmaaldrich.com | 187.32 g/mol scbt.com |

| Form | Solid sigmaaldrich.com | - |

| Melting Point | 35 °C sigmaaldrich.com | - |

| Isotopic Purity | 97 atom % D sigmaaldrich.com | - |

Structure

3D Structure

Properties

CAS No. |

36763-53-8 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

187.33 g/mol |

IUPAC Name |

3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-one |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2 |

InChI Key |

KMEUSKGEUADGET-NMRSHPDNSA-N |

SMILES |

CC1(CC(=O)CC(N1[O])(C)C)C |

Isomeric SMILES |

[2H]C1(C(=O)C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1(CC(=O)CC(N1O)(C)C)C |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Synthetic Pathways for Deuterated 4-Oxo-TEMPO Derivatives

The synthesis of deuterated 4-Oxo-TEMPO, specifically 4-Oxo-TEMPO-d16, is crucial for minimizing hyperfine broadening in ESR spectra, which significantly enhances signal intensity and resolution. The primary precursor for these syntheses is often a deuterated version of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine).

A common route to deuterated 4-Oxo-TEMPO involves the double Michael addition of ammonia (B1221849) to phorone, followed by oxidation. clockss.org For the deuterated analogue, a deuterated source of acetone (B3395972) is typically used in the synthesis of the piperidone precursor. The final step is the oxidation of the secondary amine in the piperidine (B6355638) ring to a nitroxide radical. This oxidation can be achieved using various reagents, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) or phosphotungstic acid. researchgate.net A superior method for this oxidation involves a two-fold molar excess of a 30% aqueous hydrogen peroxide solution with sodium tungstate, which can yield the product in virtually quantitative amounts. researchgate.net

The deuteration of the methyl groups is a key feature that leads to narrower ESR linewidths. For instance, the linewidth for ¹⁵N-PDT (perdeuterated TEMPONE-¹⁵N) is approximately 0.5 G, compared to about 1.5 G for the non-deuterated version. This reduction in linewidth improves sensitivity in techniques like rapid-scan ESR and reduces signal overlap in imaging applications.

Table 1: Properties of 4-Oxo-TEMPO-d16, free radical

| Property | Value |

|---|---|

| Synonyms | 4-Oxo-2,2,6,6-tetramethylpiperidine-d16-1-oxyl, TEMPONE-d16 |

| Molecular Formula | C₉D₁₆NO₂ |

| Molecular Weight | 186.33 g/mol |

| Isotopic Purity | 97 atom % D |

| Melting Point | 35 °C |

| Appearance | Solid |

Source: sigmaaldrich.com

Strategies for Nitrogen-15 (B135050) Isotopic Enrichment in Nitroxide Radicals

Nitrogen-15 (¹⁵N) labeling of nitroxide radicals provides significant spectroscopic advantages due to the nuclear spin of ¹⁵N (I=1/2) compared to ¹⁴N (I=1). This results in a simpler ESR spectrum with two lines instead of three, which can be crucial for interpreting complex spectra. The hyperfine coupling constant for ¹⁵N is approximately 1.403 times that of ¹⁴N, creating distinct spectroscopic signatures.

A versatile method for producing ¹⁵N-labeled nitroxyl (B88944) radical derivatives involves reacting a triacetoneamine derivative with a ketone or aldehyde in the presence of a ¹⁵N-labeled ammonium (B1175870) salt. google.com This approach allows for the straightforward incorporation of the ¹⁵N isotope into the piperidone ring structure. google.com Subsequent oxidation of the resulting ¹⁵N-labeled 4-piperidone (B1582916) derivative yields the desired ¹⁵N-labeled nitroxyl radical in high yield. google.com

Another strategy involves the use of ¹⁵N-labeled ammonium chloride in the amidation step of a synthesis starting from 3-carboxy-proxyl. More advanced methodologies have enabled the simultaneous incorporation of both deuterium (B1214612) and ¹⁵N, creating multiply labeled derivatives with superior spectroscopic properties. For example, 4-Oxo-TEMPO-d16,¹⁵N can be synthesized, combining the benefits of both deuteration and ¹⁵N labeling. guidechem.com

The chemical exchange system involving nitric oxide and nitric acid has also been studied for the enrichment of ¹⁵N. osti.govosti.gov This process can be optimized to achieve high levels of ¹⁵N enrichment, which is beneficial for the synthesis of labeled compounds.

Development and Synthesis of Novel 4-Oxo-TEMPO Derivatives for Specific Research Probes

4-Oxo-TEMPO serves as a versatile platform for the synthesis of a wide array of functionalized nitroxide derivatives used as research probes. These probes are designed for specific applications, such as spin labeling in ESR studies, monitoring reactive oxygen species, and as components in organic radical batteries. nih.govresearchgate.net

Functionalization can be achieved at the 4-position of the TEMPO ring. For instance, reductive amination of 4-oxo-TEMPO can be used to attach it to aminopropyl-functionalized silica, creating a reusable catalyst. sciencemadness.org Another approach involves the reduction of the ketone at the 4-position to a hydroxyl group (forming 4-hydroxy-TEMPO or TEMPOL), which can then be reacted with other molecules. sciencemadness.org For example, TEMPOL can be reacted with anhydrides to create novel derivatives. sciencemadness.org

Novel derivatives have been synthesized for use as spin-labeled photoaffinity probes. acs.org For example, N-(4-(1-Oxo-2,2,6,6-tetramethylpiperidin-4-ylamino)-4-oxobutyl)-4-(1H-indazol-3-yl)benzamide was synthesized by coupling 4-amino-TEMPO with a synthesized acid derivative using EDC and HOBt. nih.gov This demonstrates the utility of 4-amino-TEMPO as a building block for creating complex paramagnetic probes for studying molecular recognition in proteins. nih.gov

Furthermore, 4-oxo-TEMPO derivatives bearing substituents at the 2-position have been synthesized to fine-tune the redox properties of the nitroxide for specific applications, such as increasing their resistance to reduction by ascorbate. scilit.com The synthesis of rhein-based nitroxide radical derivatives has also been explored for potential anti-aging applications targeting specific biological pathways. dovepress.com These examples highlight the adaptability of the 4-oxo-TEMPO scaffold for creating a diverse range of research probes with tailored properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Oxo-TEMPO) |

| 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) |

| Perdeuterated TEMPONE-¹⁵N (¹⁵N-PDT) |

| 3-carboxy-proxyl |

| 4-Oxo-TEMPO-d16,¹⁵N |

| 4-hydroxy-TEMPO (TEMPOL) |

| N-(4-(1-Oxo-2,2,6,6-tetramethylpiperidin-4-ylamino)-4-oxobutyl)-4-(1H-indazol-3-yl)benzamide |

Advanced Spectroscopic Characterization and Methodological Development

Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy

EPR, or ESR, spectroscopy is a powerful technique for studying systems with unpaired electrons, such as the 4-Oxo-TEMPO-d16 free radical. wikipedia.org The use of the deuterated form of 4-Oxo-TEMPO significantly narrows the EPR linewidths, which in turn enhances spectral resolution. researchgate.net

Continuous Wave (CW) EPR/ESR for Molecular Dynamics Studies

CW EPR is a fundamental technique used to probe the rotational dynamics of spin labels like 4-Oxo-TEMPO-d16. By analyzing the lineshapes of the CW EPR spectra, researchers can extract information about the rotational correlation time of the molecule. researchgate.net This is particularly useful for studying the mobility of the spin probe in different environments, such as in solutions or bound to larger biomolecules. researchgate.netskemman.is

In a study of 4-Oxo-TEMPO-d16 in propylene (B89431) glycol, CW EPR spectra were recorded over a temperature range of 248 K to 294 K. researchgate.net The analysis of these spectra, using the stochastic Liouville equation (SLE) approach, provided detailed insights into the rotational motion of the nitroxide radical. researchgate.netuj.edu.pl The results demonstrated that the g-tensor anisotropy has a noticeable effect on the lineshape, highlighting the importance of accurate theoretical models for interpreting the experimental data. researchgate.net

Table 1: Rotational Correlation Times (τrot) of 4-Oxo-TEMPO-d16-15N in Propylene Glycol at Various Temperatures

| Temperature (K) | Rotational Correlation Time (τrot) (ns) |

|---|---|

| 294 | 0.4 |

| 278 | 1.1 |

| 263 | 3.5 |

| 248 | 15 |

Data sourced from studies on 4-oxo-TEMPO in propylene glycol. researchgate.net

Pulsed EPR Techniques

Pulsed EPR methods offer advanced capabilities for probing the spin system and its surroundings, providing information that is often inaccessible with CW EPR. wikipedia.org These techniques are instrumental in determining the local environment and measuring distances between paramagnetic centers. wikipedia.orgd-nb.infoethz.ch

ESEEM spectroscopy is a pulsed EPR technique that detects weak hyperfine interactions between the electron spin and nearby magnetic nuclei. This provides detailed information about the local environment of the spin probe. wikipedia.orgnih.gov In studies involving 4-Oxo-TEMPO-d16, ESEEM is particularly effective for probing interactions with deuterium (B1214612) nuclei. nih.gov

A study of 4-Oxo-TEMPO-d16-15N in a propylene glycol glassy state utilized two- and three-pulse ESEEM to investigate the spin echo amplitude. nih.gov The resulting Fourier transform spectrum revealed a doublet of lines centered around the deuterium nuclear Zeeman frequency. This splitting was attributed to the weak hyperfine coupling between the unpaired electron of the nitroxide and the deuterium of the reorienting CD3 groups in the solvent molecules, demonstrating the sensitivity of ESEEM in detecting subtle interactions. nih.gov

DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful technique for measuring distances between two paramagnetic centers in the range of approximately 1.8 to 16 nm. ethz.chresearchgate.netnih.govnih.gov 4-Oxo-TEMPO-d16 is often used as a spin label in these experiments. The deuteration of the spin label helps to lengthen the phase memory time, which is crucial for measuring longer distances. mdpi.com

While direct DEER studies specifically on 4-Oxo-TEMPO-d16 are not extensively detailed in the provided search results, the principles of the technique are well-established. For instance, Q-band four-pulse DEER measurements have been successfully used to determine a 4.1 nm distance between two flavins in an Aer homodimer in cell studies, showcasing the capability of the technique. researchgate.netbiorxiv.org The use of deuterated proteins and solvents can further extend the accessible distances. nih.govmdpi.com

Electron Spin Echo Envelope Modulation (ESEEM) for Local Environment Probing

Spin-Lattice and Phase Relaxation Studies

The relaxation times of a spin probe provide critical information about its dynamic environment. Spin-lattice relaxation (T1) and phase relaxation (Tm or T2) are key parameters investigated in these studies. nih.gov

The relaxation behavior of 4-Oxo-TEMPO-d16 has been studied in both liquid and glassy states, revealing different dominant mechanisms. researchgate.netnih.gov

In the liquid viscous state of a 4-Oxo-TEMPO-d16-15N propylene glycol system, the spin-lattice relaxation is governed by three mechanisms that occur during isotropic molecular reorientations. researchgate.netnih.gov

In the glassy state below 200 K, the relaxation processes change. nih.gov Electron spin-lattice relaxation is primarily governed by a single non-phonon relaxation process involving localized oscillators with an energy of 76 cm-1. nih.gov The phase relaxation, or electron spin dephasing, is dominated by a molecular motion that results in a resonance-type peak in the temperature dependence of the dephasing rate around 120 K. nih.gov Analysis of this peak yielded an activation energy of 7.8 kJ/mol and a correlation time of 10-8 s for this thermally activated motion. nih.gov

Table 2: Relaxation Parameters for 4-Oxo-TEMPO-d16-15N in Glassy Propylene Glycol

| Parameter | Value |

|---|---|

| Energy of Localized Oscillators (Spin-Lattice Relaxation) | 76 cm-1 |

| Activation Energy of Thermally Activated Motion (Phase Relaxation) | 7.8 kJ/mol |

| Correlation Time of Thermally Activated Motion (Phase Relaxation) | 10-8 s |

Data sourced from a study on the dynamics of 4-oxo-TEMPO-d16-15N in propylene glycol. nih.gov

The use of deuterated solvents and spin probes has been shown to significantly affect relaxation times. mdpi.comrsc.org For instance, full deuteration of a water-glycerol mixture dramatically extends the phase memory time of a porphyrin spin probe from 4.6 µs to 13.6 µs. mdpi.com This is because the smaller magnetic moment of deuterium reduces its effect on the electron spin and decreases the rate of spin diffusion among the nuclei. mdpi.com Similar principles apply to studies with 4-Oxo-TEMPO-d16, where deuteration is key to minimizing relaxation effects from surrounding protons and enabling more precise measurements. mdpi.comnih.gov

Relaxation Mechanisms in Liquid and Glassy States

Analysis of Hyperfine Coupling Tensors and g-Tensor Anisotropy

The Electron Paramagnetic Resonance (EPR) spectra of nitroxide radicals like 4-Oxo-TEMPO-d16 are significantly shaped by the hyperfine coupling between the electron spin and the nitrogen nuclear spin, as well as by g-tensor anisotropy. uj.edu.placs.org The hyperfine interaction in nitroxides arises from the dipole-dipole interaction between the electron spin (S=1/2) and the nitrogen nuclear spin, which is I=1 for ¹⁴N and I=1/2 for ¹⁵N. uj.edu.pl This interaction is anisotropic and, when modulated by the rotational dynamics of the molecule, serves as a dominant mechanism for electron spin relaxation.

A comprehensive understanding of these tensor parameters can be achieved through a combined analysis of EPR and Nuclear Magnetic Relaxation Dispersion (NMRD) data. researchgate.net This approach allows for the determination of the nitrogen hyperfine tensor components from the EPR lineshapes. researchgate.net While the anisotropic hyperfine coupling is a primary contributor, g-tensor anisotropy also influences the lineshape, which can be observed in the differing amplitudes of the spectral lines. uj.edu.pl For instance, in studies of 4-oxo-TEMPO-d16-15N in propylene glycol, the analysis of ESR spectra provides access to the nitrogen hyperfine tensor components and the rotational correlation time of the paramagnetic molecule. researchgate.net The splitting observed in the Fourier Transform spectrum of the spin echo envelope modulation (ESEEM) is attributed to a weak hyperfine coupling between the unpaired electron of the nitroxide and the deuterium nuclei of reorienting CD₃ groups. nih.gov

Rapid-Scan EPR Methodologies for Enhanced Signal-to-Noise and Relaxation Information

Rapid-scan EPR (RS-EPR) has emerged as a powerful technique for improving the sensitivity and efficiency of EPR measurements, particularly for in vivo imaging applications using reporter molecules like 4-Oxo-TEMPO-d16. nih.gov This method involves scanning the magnetic field through the resonance condition on a timescale that is short compared to the electron spin relaxation times. nih.gov The resulting signal, after deconvolution, yields the absorption spectrum. nih.gov

A key advantage of RS-EPR is its ability to use higher microwave power before saturation, which significantly increases the signal-to-noise ratio compared to conventional continuous-wave (CW) EPR experiments. nih.govdu.edu Studies have demonstrated that for the same data acquisition time, the signal-to-noise ratio for rapid scans is substantially higher than for CW spectra. du.edu This enhanced sensitivity is particularly beneficial for imaging applications. nih.gov For example, 2D spectral-spatial imaging of nitroxide radicals at 250 MHz using RS-EPR provides superior spatial resolution and shorter acquisition times. nih.gov

Furthermore, the deuteration in 4-Oxo-TEMPO-d16 is advantageous for these techniques. Deuteration of the methyl groups minimizes hyperfine splitting, leading to narrower EPR linewidths. This narrowing enhances sensitivity in rapid-scan EPR and reduces signal overlap in imaging. Quantitative RS-EPR spectroscopy has been successfully performed on aqueous solutions of 4-Oxo-TEMPO-d16, demonstrating excellent agreement between experimental data and theoretical calculations of signal and noise amplitudes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic Nuclear Polarization (DNP) NMR for Signal Enhancement

4-Oxo-TEMPO and its isotopically enriched variants, such as 4-Oxo-TEMPO-d16 and 4-Oxo-TEMPO-d16,¹⁵N, are widely utilized as polarizing agents to amplify NMR signals through Dynamic Nuclear Polarization (DNP). nih.govbridge12.com This technique transfers the high polarization of electron spins from the radical to surrounding nuclear spins, overcoming the inherent low sensitivity of NMR. acs.org The efficiency of a polarizing agent in DNP is linked to its molecular structure and electronic relaxation properties. acs.org

Nitroxide radicals are often chosen for DNP in liquids due to their efficiency, which is typically attributed to fast diffusion rates and localized electron spin density. acs.org In solid-state DNP, particularly for ¹³C NMR, 4-Oxo-TEMPO has been found to be an effective polarizing agent. researchgate.net The mechanism of polarization transfer can be complex, involving an interplay of translational and rotational diffusion, and for certain nuclei, Fermi contact interactions. acs.org

Deuteration of the polarizing agent, as in 4-Oxo-TEMPO-d16, has a marked effect on DNP performance. Studies have consistently shown that deuteration leads to improved DNP enhancement factors. rsc.org For samples doped with 4-Oxo-TEMPO, solvent deuteration resulted in a ¹³C DNP signal improvement of approximately 1.5 to 2 times at 3.35 T and by about 40% at 5 T. researchgate.net This enhancement is often attributed to slower electronic relaxation rates in deuterated radicals, which contributes to a higher saturation factor. rsc.org Furthermore, using fully deuterated glassing solvents can double the ¹³C DNP signals for samples containing isotopically enriched 4-Oxo-TEMPO radicals and can accelerate the ¹³C polarization buildup by a factor of two. acs.org

Table 2: Effect of Solvent Deuteration on ¹³C DNP Signal Enhancement with 4-Oxo-TEMPO

| Magnetic Field | Signal Improvement Factor |

|---|---|

| 3.35 T | ~1.5 - 2.0 |

| 5.0 T | ~1.4 (40% increase) |

Data reflects the use of deuterated glycerol (B35011):water or DMSO:water solvents. researchgate.net

The substitution of the natural ¹⁴N isotope with ¹⁵N in the nitroxide structure (e.g., 4-Oxo-TEMPO-d16,¹⁵N) also influences its spectroscopic properties, though its impact on DNP efficiency appears to be more subtle. The primary effect of ¹⁵N labeling is the simplification of the EPR spectrum from a triplet (I=1 for ¹⁴N) to a doublet (I=1/2 for ¹⁵N), which can improve spectral resolution.

However, investigations into the ¹³C DNP efficiency using various isotopically enriched 4-Oxo-TEMPO free radicals, including 4-Oxo-TEMPO-d16,¹⁵N, have shown that the DNP performance is relatively similar compared to the standard ¹⁴N, non-deuterated 4-Oxo-TEMPO. acs.org The study concluded that under the conditions of 3.35 T and 1.2 K, the hyperfine coupling contributions from these isotopic enrichments have negligible effects on the ¹³C DNP efficiency. acs.org

Table 3: List of Compounds

| Compound Name |

|---|

| 4-Oxo-TEMPO-d16, free radical |

| 4-Oxo-TEMPO-d16-15N |

| 4-Oxo-TEMPO-d16-14N |

| 4-Oxo-TEMPO |

| 4-Oxo-TEMPO-15N,d16 |

| Trityl-OX063 |

| [1-¹³C] sodium acetate |

| Gd–HP–DO3A |

| Fullerene nitroxide (FN) |

| 4-amino-TEMPO |

| DOTOPA-TEMPO |

| TOTAPol |

| DPPH |

| BDPA |

| Methane-thiosulfonate spin label (MTSSL) |

| Perdeuterated TEMPONE-15N (15N-PDT) |

| TEMPONE-15N |

| TEMPONE-d16 |

| TEMPOL (4-Hydroxy-TEMPO) |

| mHCTPO (3-Carbamoyl-PROXYL) |

| 4-Methoxy-TEMPO |

| [1-¹³C]pyruvate |

| mHCTPO |

| Perdeuterated tempone (PDT) |

Influence of Deuteration on DNP Efficiency

Nuclear Magnetic Relaxation Dispersion (NMRD) for Studying Spin Dynamics and Translational Motion

Nuclear Magnetic Relaxation Dispersion (NMRD) is a powerful technique for probing molecular dynamics over a wide range of time scales. acs.org When applied to solutions containing the paramagnetic free radical 4-Oxo-TEMPO-d16, NMRD provides detailed insights into the spin dynamics and translational motion of the radical and surrounding solvent molecules. The technique involves measuring the nuclear spin-lattice relaxation rate (R₁) of solvent nuclei, typically ¹H, over a broad range of magnetic field strengths, corresponding to Larmor frequencies from kilohertz to megahertz. nih.govaip.org

The presence of the 4-Oxo-TEMPO-d16 radical significantly enhances the relaxation rate of solvent protons, a phenomenon known as Paramagnetic Relaxation Enhancement (PRE). aip.orgaip.org This enhancement is primarily driven by the dipole-dipole interactions between the unpaired electron spin of the radical and the nuclear spins of the solvent molecules. nih.govaip.org The modulation of these interactions by molecular motion is what makes NMRD a sensitive probe of dynamics. Three key dynamic processes influence the observed relaxation dispersion profile:

Relative translational motion of the radical and solvent molecules. nih.govaip.org

Rotational motion of the 4-Oxo-TEMPO-d16 radical. nih.govresearchgate.net

Electron spin relaxation of the radical itself. nih.govresearchgate.net

The contribution of translational motion to the relaxation rate is often described using the force-free-hard-sphere (FFHS) model. aip.orgresearchgate.net This model allows for the determination of the distance of closest approach between the radical and solvent molecules and their relative translational diffusion coefficient. nih.gov The rotational motion of the radical contributes to the relaxation modulation due to the non-central position of the electron spin within the molecule. nih.govresearchgate.net

Furthermore, the electron spin relaxation, which is influenced by the hyperfine coupling between the electron spin and the nitrogen nuclear spin (either ¹⁴N or ¹⁵N), also modulates the electron-proton dipolar interaction and thus affects the proton R₁. aip.org Studies on 4-Oxo-TEMPO-d16 in various solvents, such as glycerol and propylene glycol, have utilized NMRD to disentangle these effects. nih.govaip.org By analyzing the ¹H relaxation dispersion data, researchers can extract quantitative parameters that characterize the system's dynamics. For instance, at higher temperatures, translational diffusion is typically faster than electron spin relaxation and dominates the modulation of the intermolecular interactions, while at lower temperatures, diffusion slows and the influence of electron spin relaxation becomes more prominent. ens-lyon.fr

Table 1: Dynamic Parameters for 4-Oxo-TEMPO-d16 in Glycerol Solution Determined by ¹H NMRD Analysis

This table presents data from ¹H NMRD studies on glycerol solutions of 4-Oxo-TEMPO-d16, illustrating the effect of temperature and the nitrogen isotope on the translational diffusion coefficient. The data was interpreted using a model that includes contributions from translational dynamics and electron spin relaxation. aip.org

| Temperature (K) | Isotope | Translational Diffusion Coefficient (D) (10⁻¹⁰ m²/s) |

| 328 | ¹⁵N | 0.45 |

| 328 | ¹⁴N | 0.45 |

| 318 | ¹⁵N | 0.29 |

| 318 | ¹⁴N | 0.29 |

| 308 | ¹⁵N | 0.18 |

| 308 | ¹⁴N | 0.18 |

| 298 | ¹⁵N | 0.11 |

| 298 | ¹⁴N | 0.11 |

| 290 | ¹⁵N | 0.07 |

| 290 | ¹⁴N | 0.07 |

Joint Analysis of ESR and NMRD Data for Correlating Molecular Dynamics

A comprehensive understanding of the complex molecular dynamics in solutions of 4-Oxo-TEMPO-d16 can be achieved through a joint analysis of data from Electron Spin Resonance (ESR) spectroscopy and NMRD. nih.govresearchgate.net This correlative approach leverages the complementary nature of the two techniques. While NMRD is sensitive to both translational and rotational motions, ESR spectroscopy is particularly powerful for directly probing the rotational dynamics of the nitroxide radical. nih.govaip.org

The ESR lineshape of 4-Oxo-TEMPO-d16 is primarily determined by the anisotropic hyperfine coupling between the electron spin and the nitrogen spin, which is modulated by the rotational motion of the radical. nih.govaip.orgens-lyon.fr Therefore, a detailed analysis of the ESR spectra provides accurate values for the nitrogen hyperfine tensor components and, crucially, the rotational correlation time (τᵣ) of the radical. nih.govresearchgate.net

In a joint analysis framework, these parameters obtained from ESR are used as fixed inputs for the theoretical modeling of the NMRD data. nih.govresearchgate.net This approach significantly reduces the number of free parameters in the NMRD analysis, leading to a more robust and reliable determination of the remaining dynamic parameters, such as the translational diffusion coefficient. researchgate.net

This unified analysis has been successfully applied to solutions of 4-Oxo-TEMPO-d16 (containing both ¹⁴N and ¹⁵N isotopes) in propylene glycol. nih.govresearchgate.net The consistency of this method is demonstrated by the excellent agreement between the rotational correlation times determined independently from ESR and those fitted from NMRD data when a separate analysis is performed. nih.govresearchgate.net Furthermore, the translational diffusion coefficients derived from the joint analysis show good agreement with literature values for the pure solvent, validating the physical picture of the molecular dynamics. nih.govresearchgate.net This integrated methodology provides a consistent and detailed description of the intertwined rotational, translational, and spin relaxation processes that govern the system. ens-lyon.fr

Table 2: Comparison of Rotational Correlation Times (τᵣ) for 4-Oxo-TEMPO-d16-¹⁵N in Propylene Glycol from ESR and NMRD

The following data, derived from a joint analysis study, showcases the consistency between the rotational correlation times obtained from ESR lineshape analysis and those obtained from fitting the ¹H NMRD profiles. nih.gov

| Temperature (K) | τᵣ from ESR (ns) | τᵣ from NMRD (ns) |

| 293 | 0.55 | 0.54 |

| 283 | 0.95 | 1.0 |

| 273 | 1.8 | 1.9 |

| 263 | 3.6 | 3.8 |

Applications in Radical Chemistry and Reaction Mechanism Elucidation

Role as a Stable Free Radical and Spin Probe

4-Oxo-TEMPO-d16 is a derivative of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), a well-known stable nitroxyl (B88944) radical. researchgate.netnih.gov The defining feature of these compounds is the presence of a nitroxide radical (N-O•), where the unpaired electron is delocalized between the nitrogen and oxygen atoms, contributing to its thermodynamic stability. nih.gov The bulky methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring provide kinetic stability by preventing dimerization. nih.govresearchgate.net

The "d16" designation in 4-Oxo-TEMPO-d16 signifies that the sixteen hydrogen atoms on the tetramethylpiperidine (B8510282) ring have been replaced with deuterium (B1214612), a stable isotope of hydrogen. cymitquimica.com This isotopic labeling is particularly advantageous in Electron Paramagnetic Resonance (EPR) spectroscopy, a technique used to study species with unpaired electrons. cymitquimica.comacs.org The use of deuterated radicals sharpens the EPR spectra, improving resolution and allowing for more precise analysis of the radical's environment and interactions. acs.orgiaea.org

Investigations of Reaction Mechanisms and Electron Transfer Processes

The stability of 4-Oxo-TEMPO-d16 allows it to act as a spin probe, providing insights into reaction mechanisms and electron transfer events. cymitquimica.com In EPR studies, the spectral characteristics of the nitroxide radical are sensitive to its local environment. Changes in the EPR line shape can indicate interactions with other molecules, including electron transfer processes where the radical is either oxidized to an oxoammonium cation or reduced to a hydroxylamine (B1172632). nih.gov

The deuteration of the radical is crucial in these investigations. In complex systems, the simplified EPR spectrum of the deuterated compound helps to distinguish its signal from those of other paramagnetic species. cymitquimica.com High-field EPR techniques, combined with deuterated nitroxide labels, are powerful tools for determining the three-dimensional structures of large biomolecules in disordered solids. acs.org

Spin-Trapping Techniques for Detection of Short-Lived Radical Intermediates

A significant application of nitroxide radicals is in spin-trapping, a technique used to detect highly reactive, short-lived radical intermediates. researchgate.net In this method, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be detected and characterized by EPR spectroscopy. windows.net

While 4-Oxo-TEMPO itself is a stable radical, its precursor, 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP), can act as a spin trap. chemicalbook.comscientificlabs.iesigmaaldrich.com For example, 4-oxo-TMP reacts with singlet oxygen to form the stable 4-Oxo-TEMPO radical, which can then be detected by EPR. researchgate.net This reaction provides a method for identifying the presence of singlet oxygen in a system. windows.netresearchgate.net

The detection of highly reactive hydroxyl radicals (•OH) is a critical area of study. Spin traps like 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) are commonly used for this purpose. nih.govscience.gov While 4-Oxo-TEMPO is not the primary spin trap for hydroxyl radicals, understanding the principles of spin trapping is essential. The technique involves the reaction of the hydroxyl radical with the spin trap to form a stable radical adduct, which is then detectable by EPR. nih.gov The sensitivity and selectivity of the spin trapping system are crucial for accurate detection. nih.gov

4-Oxo-TEMPO and its derivatives are widely used to monitor the production of reactive oxygen species (ROS) in various chemical and biological systems. chemicalbook.comthermofisher.comfishersci.be The stable radical can react with ROS, leading to a change in its oxidation state, which can be monitored by EPR spectroscopy. chemicalbook.com This provides an indirect method for quantifying ROS production. chemicalbook.com The precursor, 4-oxo-TMP, is particularly useful for trapping singlet oxygen. chemicalbook.comscientificlabs.iesigmaaldrich.com

Table 1: Applications of 4-Oxo-TEMPO and its Precursors in ROS Detection

| Application | Compound Used | Detected Species | Technique | Reference(s) |

| Singlet Oxygen Trapping | 4-oxo-TMP | Singlet Oxygen (¹O₂) | EPR Spectroscopy | chemicalbook.comscientificlabs.iesigmaaldrich.comresearchgate.net |

| General ROS Monitoring | 4-Oxo-TEMPO | Various ROS | EPR Spectroscopy | chemicalbook.comthermofisher.comfishersci.be |

Detection of Hydroxyl Radicals

Catalytic Applications in Oxidation Reactions

Nitroxide radicals, including 4-Oxo-TEMPO, are effective catalysts for the oxidation of various organic compounds, most notably alcohols. researchgate.netnih.gov These reactions are often environmentally benign alternatives to traditional oxidation methods that use heavy metals. organic-chemistry.org

Mechanism of 4-Oxo-TEMPO Mediated Oxidation Processes (e.g., alcohols to aldehydes or ketones)

The catalytic cycle of TEMPO-mediated alcohol oxidation involves the in-situ generation of the true oxidant, the oxoammonium salt. windows.net A secondary oxidant (co-oxidant) first oxidizes the nitroxide radical (like 4-Oxo-TEMPO) to the corresponding oxoammonium cation. nih.govwindows.net This cation is the active species that oxidizes the alcohol to an aldehyde or ketone. windows.netrsc.org In this process, the oxoammonium cation is reduced to a hydroxylamine. windows.net The hydroxylamine is then re-oxidized back to the nitroxide radical by the secondary oxidant, completing the catalytic cycle. windows.net

The general mechanism can be summarized in the following steps:

Oxidation of the Nitroxide Radical: The secondary oxidant oxidizes 4-Oxo-TEMPO to the 4-Oxo-oxoammonium cation.

Oxidation of the Alcohol: The oxoammonium cation oxidizes the alcohol to the corresponding aldehyde or ketone, while being reduced to the hydroxylamine.

Regeneration of the Catalyst: The hydroxylamine is oxidized back to 4-Oxo-TEMPO by the secondary oxidant.

This process can be influenced by various factors, including the choice of co-oxidant, solvent, and pH. windows.net For example, in some systems utilizing copper catalysts in conjunction with TEMPO, the precise mechanism can be complex, with ongoing research to elucidate the exact roles of the copper species and the nitroxide. mdpi.comnih.gov

Table 2: Key Species in 4-Oxo-TEMPO Mediated Alcohol Oxidation

| Species | Role in Catalytic Cycle |

| 4-Oxo-TEMPO (Nitroxide Radical) | Catalyst Precursor |

| 4-Oxo-oxoammonium Cation | Active Oxidant |

| Alcohol | Substrate |

| Aldehyde or Ketone | Product |

| Hydroxylamine | Reduced form of the oxidant |

| Secondary Oxidant | Regenerates the catalyst |

Optimization of Catalytic Systems and Reaction Conditions

The strategic use of isotopically labeled compounds is a cornerstone in the elucidation of complex reaction mechanisms, which in turn is fundamental to the optimization of catalytic systems and reaction conditions. 4-Oxo-TEMPO-d16, free radical, a deuterated stable nitroxide radical, serves as a powerful diagnostic tool in this context. Its unique properties allow researchers to probe radical pathways, quantify reaction kinetics, and refine catalytic processes with high precision.

The primary advantage of using the deuterated form, 4-Oxo-TEMPO-d16, lies in its application in spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy. cymitquimica.comfishersci.be The substitution of hydrogen atoms with deuterium simplifies the hyperfine structure in EPR spectra. This leads to significantly narrower linewidths, which enhances spectral resolution and sensitivity. This enhanced sensitivity is critical for detecting and quantifying transient radical species that may be present in low concentrations during a catalytic cycle, providing a clearer window into the reaction's progress.

One of the principal applications of 4-Oxo-TEMPO and its deuterated analogue is as a radical scavenger or trapping agent. nih.gov The introduction of a TEMPO derivative into a reaction mixture can help determine if a radical-mediated pathway is operative. If the reaction is inhibited or quenched by the presence of 4-Oxo-TEMPO-d16, it provides strong evidence for the involvement of radical intermediates. researchgate.netresearchgate.net This mechanistic insight is invaluable for optimizing conditions. For example, if a radical pathway is confirmed, optimization efforts can be focused on factors that influence radical generation and stability, such as the choice of initiator, solvent, or temperature.

Research has demonstrated the utility of TEMPO derivatives in mechanistic studies that directly inform optimization. For instance, in visible-light-mediated organocatalyzed reactions, TEMPO has been used to trap proposed acyl radical intermediates, confirming the mechanistic hypothesis. nih.gov By verifying the presence of specific radicals, chemists can rationally design more efficient catalytic systems, perhaps by modifying the catalyst structure to better stabilize the radical intermediate or by adjusting reaction conditions to favor the desired radical pathway over side reactions.

The kinetic isotope effect (KIE), which arises from the difference in bond dissociation energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond, is another area where deuterated compounds like 4-Oxo-TEMPO-d16 are instrumental. nih.gov While often the substrate is deuterated to probe C-H bond cleavage, the use of a deuterated radical trap can help in dissecting complex kinetic profiles in systems where the trap's reactivity is a factor.

The following table summarizes research findings where TEMPO derivatives have been used to elucidate reaction mechanisms, a critical step for optimizing catalytic conditions.

| Research Application | Methodology | Finding | Implication for Optimization |

| Visible Light-Mediated H/D Exchange | Radical Trapping with TEMPO | The reaction was suppressed, and the TEMPO-adduct of the acyl radical was detected via ESI-MS. nih.gov | Confirmed a radical mechanism, allowing for optimization of the organophotoredox catalyst and light source for improved efficiency. nih.gov |

| Radical Cascade Cyclization | Radical Scavenging | The addition of TEMPO completely inhibited the formation of the desired product. researchgate.net | Verified the reaction proceeds via a radical cascade, guiding the selection of appropriate radical initiators and reaction concentrations. researchgate.net |

| Synthesis of trans-dual deuterated cyclopropanes | Radical Intermediate Trapping | The presence of TEMPO successfully trapped a key radical intermediate in the proposed photocatalytic cycle. researchgate.net | Supported the proposed photoredox mechanism, enabling the refinement of catalyst loading and irradiation time for optimal yield and deuteration. researchgate.net |

Furthermore, the physical properties of deuterated nitroxides themselves have been a subject of detailed study, providing a foundation for their use in optimizing catalytic studies. The comparison between deuterated and non-deuterated analogues reveals key differences in spectroscopic behavior.

| Compound | Key Isotopic Label | EPR Linewidth (Approx.) | Advantage in Catalytic Studies |

| TEMPONE (4-Oxo-TEMPO) | None (Natural Abundance 14N) | ~1.5 G | Standard radical trap; provides baseline data. |

| 15N-PDT (4-Oxo-TEMPO-d16-15N) | Deuterium (d16), Nitrogen-15 (B135050) (15N) | ~0.5 G | Narrower linewidth enhances EPR sensitivity, allowing for more precise monitoring of radical intermediates and kinetics, which is crucial for fine-tuning reaction conditions. |

Applications in Polymer Science and Materials Research

Polymerization Inhibition and Control

Uncontrolled polymerization can be a significant issue during the manufacturing, transportation, and storage of monomers like styrene (B11656), leading to the formation of undesirable polymers and potential safety hazards. nih.gov 4-Oxo-TEMPO serves as a highly effective inhibitor to prevent such spontaneous polymerization.

Mechanism of Inhibition of Undesired Polymerization (e.g., styrene)

The primary mechanism by which 4-Oxo-TEMPO and other nitroxide radicals inhibit polymerization is through the rapid scavenging of carbon-centered radicals, which are the propagating species in a radical polymerization reaction. nih.gov In the case of styrene, thermal initiation can lead to the formation of benzyl (B1604629) radicals. nih.gov In the absence of an inhibitor, these radicals would react with other styrene monomers, initiating a chain reaction and leading to polymerization. nih.gov

However, when 4-Oxo-TEMPO is present, it readily reacts with these alkyl radicals. This reaction is extremely fast, approaching the diffusion-controlled limit, which makes it highly efficient at terminating the growing polymer chains before they can propagate significantly. nufarm.com The resulting product is an alkoxyamine, which is a stable species that effectively halts the polymerization process. This reversible reaction is a key aspect of living radical polymerization, where TEMPO derivatives can be used to control the polymerization rate.

Theoretical studies, such as those using density functional theory (DFT), have shown a strong correlation between the electrophilicity of TEMPO analogs and their effectiveness as polymerization inhibitors. nih.gov Among several stable nitroxide radicals (SNRs), 4-Oxo-TEMPO and 4-hydroxy-TEMPO have been identified as some of the most effective antipolymers for styrene. mdpi.com

Table 1: Comparison of Polymerization Inhibition Effectiveness of Different Inhibitors in Styrene

| Inhibitor | Growth Percentage after 4h (%) | Conversion Percentage after 4h (%) |

|---|---|---|

| 4-Oxo-TEMPO | 46.8 | 0.134 |

| 4-hydroxy-TEMPO | 24.85 | 0.065 |

| DTBMP | 16.40 | 0.048 |

| BHT | 42.50 | 0.111 |

Data sourced from a comparative study on styrene polymerization inhibitors. researchgate.net

Evaluation of 4-Oxo-TEMPO as an Antioxidation Agent in Polymer Systems

Beyond polymerization inhibition, 4-Oxo-TEMPO also functions as a radical scavenger that contributes to the stabilization of polymers against oxidative degradation. chemimpex.com Oxidative stress from reactive oxygen species (ROS) can lead to the deterioration of polymer properties. chemicalbook.com The stable free radical nature of 4-Oxo-TEMPO allows it to react with and neutralize these damaging radicals, thereby enhancing the durability and performance of polymeric materials. chemimpex.com

While highly effective as an antipolymer, studies have shown that in some systems, other compounds like 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP) and 2,6-di-tert-butyl-4-methylphenol (BHT) may be superior as antioxidant inhibitors. nih.govmdpi.com The effectiveness of 4-Oxo-TEMPO as an antioxidant can be influenced by the specific polymer system and the presence of other additives. For instance, in some cases, a synergistic effect has been observed when combining a stable nitroxide radical like 4-hydroxy-TEMPO with a phenolic antioxidant like DTBMP. mdpi.com

Molecular Dynamics and Interactions within Polymer Matrices

The paramagnetic nature of 4-Oxo-TEMPO makes it an excellent candidate for use as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy studies. This technique provides valuable insights into the molecular-level dynamics and interactions within polymer matrices.

Spin Labeling for Analyzing Molecular Dynamics in Polymer Studies

By introducing a small quantity of 4-Oxo-TEMPO as a spin probe into a polymer blend, researchers can analyze the molecular dynamics of the system. kpi.ua The EPR spectrum of the spin probe is sensitive to its local environment and rotational mobility. chemrxiv.org In a blend of immiscible polymers, such as polystyrene (PS) and polyisoprene (PIP), the 4-Oxo-TEMPO probe will partition between the two phases. kpi.ua The resulting EPR spectrum is a composite of the signals from the probes in each phase, allowing for the study of the properties of the individual polymer domains. kpi.ua

The deuterated form, 4-Oxo-TEMPO-d16, is particularly useful in these studies. The substitution of hydrogen with deuterium (B1214612) can alter the relaxation properties of the spin label, providing more detailed information about molecular motions. researchgate.net Studies using 4-Oxo-TEMPO-d16-15N in propylene (B89431) glycol have demonstrated the ability to probe spin-lattice relaxation and molecular reorientations in both liquid and glassy states. researchgate.net

Applications in the Synthesis and Characterization of Advanced Materials

The ability to control radical reactions and probe molecular environments makes 4-Oxo-TEMPO a valuable tool in the synthesis and characterization of advanced materials. chemimpex.com It is employed in the development of nanocomposites and other advanced materials where precise control over the polymerization process is crucial. chemimpex.com

Furthermore, polymers containing TEMPO moieties, known as organic radical polymers, are being investigated for applications in energy storage, such as in batteries. osti.gov By grafting TEMPO units onto a polymer backbone like poly(methyl methacrylate), materials with a high density of redox-active sites can be created. osti.gov Characterization techniques like Small Angle Neutron Scattering (SANS), in conjunction with EPR, can be used to study the conformational changes of these radical polymers during redox processes, providing a deeper understanding of their structure-property relationships. osti.gov

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of 4-Oxo-TEMPO-d16. These calculations provide a framework for modeling its electronic configuration and predicting its chemical reactivity.

DFT and other high-level ab initio methods are used to calculate the fundamental parameters that define the radical nature of 4-Oxo-TEMPO-d16. dntb.gov.uaresearchgate.netrsc.org These calculations can determine key properties such as the components of the g-tensor and the electron-nuclear hyperfine coupling tensor, which are essential for interpreting Electron Spin Resonance (ESR) spectra. dntb.gov.ua For the closely related 4-oxo-TEMPO-d16-15N, DFT calculations have yielded specific values for the hyperfine tensor components. dntb.gov.ua The distribution of electron spin density, primarily localized on the nitroxide (N-O) fragment, is a key feature elucidated by these models. arxiv.org Studies show that both protonation and hydration can alter the spin density on the nitrogen atom of the nitroxide group, demonstrating the sensitivity of its electronic structure to the chemical environment. arxiv.org

Computational modeling has also revealed that modifications to the piperidine (B6355638) ring, such as the carbonyl group at the 4-position, can induce conformational diversity. acs.org This structural flexibility is a critical factor that influences the compound's properties, including the narrowing of its EPR spectral lines. acs.org

Calculated Hyperfine Tensor Components for 4-oxo-TEMPO-d16-15N

| Parameter | Value (MHz) | Source |

|---|---|---|

| Axx | 14.85 | dntb.gov.ua |

| Ayy | 14.85 | dntb.gov.ua |

DFT calculations are a powerful tool for predicting the chemical reactivity and inhibitory effects of nitroxide radicals like 4-Oxo-TEMPO. One study focused on screening inhibitors for styrene (B11656) polymerization and used DFT to calculate the electrophilicity index (ω) of various stable nitroxide radicals, including 4-Oxo-TEMPO. researchgate.netmdpi.com This index serves as a quantitative measure of a molecule's ability to accept electrons, with a higher electrophilicity expected to correlate with better performance as a polymerization inhibitor (antipolymer). mdpi.com The study identified 4-Oxo-TEMPO as one of the most effective inhibitors among the tested nitroxide radicals. dntb.gov.uaresearchgate.netmdpi.com

Computational studies have also explored other reaction pathways. DFT calculations were used to investigate the mechanism of acceptorless dehydrogenation of N-heterocycles, where 4-Oxo-TEMPO acts as a catalyst. rsc.org The calculations showed that 4-Oxo-TEMPO can promote the reaction with a lower activation energy barrier compared to the non-substituted TEMPO. rsc.org Furthermore, high-level ab initio calculations have elucidated potential reaction pathways for the formation of 4-Oxo-TEMPO (also known as TEMPONE) from other 4-substituted TEMPO derivatives when reacting with hydroxyl radicals. researchgate.netrsc.org These calculations revealed a thermodynamic preference for hydrogen abstraction at the 4-position, which can lead to the formation of 4-Oxo-TEMPO. researchgate.netrsc.org

Calculated Electrophilicity Index for Polymerization Inhibitors

| Compound | Electrophilicity Index (ω) in eV | Source |

|---|---|---|

| 4-hydroxy-TEMPO | 2.1121 | researchgate.net |

| 4-oxo-TEMPO | 2.0911 | researchgate.net |

| TEMPO | 1.7540 | mdpi.com |

| 4-amino-TEMPO | 1.8016 | mdpi.com |

Modeling of Electronic Structure and Radical Properties

Modeling of Spin Dynamics and Relaxation Phenomena

The behavior of the unpaired electron spin in 4-Oxo-TEMPO-d16 is governed by complex dynamic processes. Theoretical models are essential for describing these phenomena, which are probed experimentally by techniques like ESR and Nuclear Magnetic Relaxation Dispersion (NMRD).

The Stochastic Liouville Equation (SLE) provides a robust theoretical framework for simulating the ESR lineshapes of nitroxide radicals like 4-Oxo-TEMPO-d16 in solution. dntb.gov.uanih.gov This approach is particularly powerful as it is not limited by the perturbation treatment, which is only valid for fast molecular motions. dntb.gov.ua The SLE method can accurately describe the ESR spectrum across a wide range of rotational correlation times, from fast to slow motion regimes. dntb.gov.ua The analysis of ESR spectra for 4-oxo-TEMPO-d16 in solvents like propylene (B89431) glycol has been successfully performed using the SLE approach, allowing for the determination of dynamic and magnetic tensor parameters. dntb.gov.uarsc.orgscilit.com

In the study of electron spin relaxation for 4-Oxo-TEMPO-d16, Redfield relaxation theory is frequently applied. researchgate.netrsc.orgmdpi.com This theory describes how the electron spin system returns to thermal equilibrium. For 4-Oxo-TEMPO-d16, the dominant electron spin relaxation mechanism is the modulation of the anisotropic electron spin-nitrogen spin hyperfine interaction by the rotational dynamics of the molecule. researchgate.netrsc.orgmdpi.com Redfield theory provides the mathematical formalism to connect this molecular motion to the observable relaxation rates. nih.govmdpi.com This approach has been successfully used to interpret both ESR and NMRD data for solutions containing 4-Oxo-TEMPO-d16, providing a consistent picture of the underlying spin dynamics. nih.govmdpi.com

Redfield Relaxation Theory Applications in Electron Spin Relaxation

Spin-Temperature Models in Dynamic Nuclear Polarization

Theoretical and computational studies of 4-Oxo-TEMPO-d16, a free radical, are central to understanding its function as a polarizing agent in Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. The spin-temperature model is a key thermodynamic framework used to describe the DNP process, particularly in solids at low temperatures and high magnetic fields. weebly.com This model posits the existence of distinct spin reservoirs, each characterized by its own temperature, that can exchange energy. weebly.comresearchgate.net The primary reservoirs involved are the nuclear Zeeman system, the electron Zeeman system, and the electron spin-spin interaction reservoir (often referred to as the electron dipolar reservoir). weebly.com

In the context of DNP, the goal is to cool the nuclear Zeeman spin reservoir to a very low temperature (Ts), thereby increasing nuclear spin polarization far beyond its thermal equilibrium value. weebly.com Microwave irradiation near the electron spin resonance (ESR) frequency of the paramagnetic polarizing agent, such as 4-Oxo-TEMPO-d16, facilitates the transfer of polarization from the highly polarized electron spins to the nuclear spins. nih.gov

The thermal mixing DNP mechanism, which is well-described by the spin-temperature model, is particularly relevant for nitroxide radicals like 4-Oxo-TEMPO. researchgate.netresearchgate.net This regime is typically dominant at high radical concentrations. researchgate.net In this model, the electron dipolar reservoir, with its own specific heat capacity, plays a crucial role. Microwave irradiation cools this reservoir, which then cools the nuclear Zeeman reservoir through thermal contact, leading to a common spin temperature among different nuclear species. researchgate.netnih.gov

Research has shown that the deuteration of the 4-Oxo-TEMPO radical (to form 4-Oxo-TEMPO-d16) and the surrounding glassing matrix has significant implications within the spin-temperature model. nih.govaip.org The use of deuterated solvents can lead to a two- to three-fold improvement in ¹³C DNP signals for samples doped with broad ESR linewidth radicals like 4-Oxo-TEMPO. weebly.comresearchgate.net This enhancement is attributed to the lower specific heat capacity of the deuterium (B1214612) nuclear Zeeman system compared to that of protons, which reduces the total nuclear Zeeman heat load. researchgate.netaip.org Consequently, the nuclear spin system can achieve a lower spin temperature. aip.org

The electron spin relaxation times of the free radical are critical parameters in the spin-temperature model, as they influence the maximum achievable nuclear polarization. aip.org However, investigations into the effect of solvent deuteration on the electron paramagnetic resonance (EPR) properties of 4-oxo-TEMPO at 40 mM concentration showed no significant changes in the EPR spectrum or the temperature-dependent electron spin-lattice relaxation rates (1/T₁e) when using non-deuterated versus fully deuterated glassing solvents. aip.org This indicates that the observed DNP enhancement from solvent deuteration is primarily due to the properties of the nuclear spin reservoir rather than changes in the electron spin dynamics of the radical. aip.org

The table below summarizes findings from a comparative study on the DNP performance of various isotopically labeled 4-Oxo-TEMPO radicals.

| Radical Species | Magnetic Field (T) | Temperature (K) | Key Finding | Citation |

| 4-oxo-TEMPO | 3.35 | 1.2 | Baseline for comparison of ¹³C DNP efficiency. | nih.gov |

| 4-oxo-TEMPO-¹⁵N | 3.35 | 1.2 | ¹³C DNP efficiency is relatively the same as the standard. | nih.gov |

| 4-oxo-TEMPO-d16 | 3.35 | 1.2 | ¹³C DNP efficiency is relatively the same as the standard. | nih.gov |

| 4-oxo-TEMPO-¹⁵N,d16 | 3.35 | 1.2 | ¹³C DNP efficiency is relatively the same as the standard. | nih.gov |

| 4-oxo-TEMPO | 3.35 | 1.2 | Use of fully deuterated glassing solvents doubled the ¹³C DNP signals. | nih.gov |

Future Directions and Emerging Research Avenues

Innovations in Isotopic Labeling Strategies for Enhanced Spectroscopic Resolution

The precision of spectroscopic techniques like Electron Paramagnetic Resonance (EPR) is critically dependent on the spectral characteristics of the spin probe. Innovations in isotopic labeling of nitroxide radicals are a primary avenue for enhancing this precision.

The primary motivation for using deuterated (d16) and ¹⁵N-labeled nitroxides is to simplify complex EPR spectra by reducing the number of hyperfine coupling lines. mdpi.com The substitution of protons (¹H) with deuterium (B1214612) (²H) significantly narrows the spectral lines because deuterium has a much smaller magnetic moment. mdpi.com This reduction in linewidth is crucial for improving the resolution and sensitivity of EPR measurements, particularly in oximetry. mdpi.com

Further enrichment with the ¹⁵N isotope (nuclear spin I=1/2) in place of the naturally abundant ¹⁴N (I=1) reduces the number of hyperfine lines from three to two, further simplifying the spectrum. aip.org This dual-labeling strategy (e.g., 4-Oxo-TEMPO-d16,¹⁵N) provides significantly narrower spectral lines, which is advantageous for Overhauser dynamic nuclear polarization (DNP) experiments and for distinguishing the probe's signal from endogenous radical species. aip.orgcymitquimica.com

Future research is focused on developing more sophisticated and selective isotopic labeling patterns. psu.edu This includes site-specific labeling to probe particular regions of a molecule or to fine-tune the spectroscopic properties of the radical for specific applications. The development of cost-effective and scalable synthesis protocols for these isotopically enriched compounds is also a critical goal to make these advanced probes more accessible to the research community. acs.org

Development of Advanced Spectroscopic Probes and Methodologies

Building on isotopic labeling, the development of advanced spectroscopic probes derived from 4-Oxo-TEMPO is a burgeoning field. These probes are designed to be sensitive to specific environmental parameters, allowing for detailed characterization of molecular systems.

Nitroxide radicals like 4-Oxo-TEMPO are widely used as spin labels and probes in EPR spectroscopy to study the structure and dynamics of proteins, lipids, and nucleic acids. mdpi.com The future lies in creating "smart" probes that respond to specific stimuli. For example, researchers are designing ionizable nitroxides that are sensitive to pH. nih.gov The protonation state of these probes, which is dependent on the local pH, alters their EPR magnetic parameters. This allows for the measurement of local electrostatic potentials at the surfaces of proteins and lipid bilayers. nih.gov

Another frontier is the development of probes for in vivo applications. To be effective in a biological system, a probe must have a narrow EPR linewidth. mdpi.com Perdeuterated nitroxides like 4-Oxo-TEMPO-d16 are ideal candidates due to their significantly smaller linewidths compared to their hydrogenated counterparts. mdpi.com These probes can be used to monitor oxidative stress in real-time within living organisms. mdpi.com

Furthermore, advanced EPR techniques, such as high-field/high-frequency EPR and pulsed methods like Electron-Nuclear Double Resonance (ENDOR), are being used in conjunction with these probes. researchgate.net These methods provide higher resolution and can directly measure hyperfine and quadrupole interactions, offering unprecedented detail about the probe's microenvironment and the structure of radical-solvent complexes. researchgate.net

Exploration of New Applications in Chemical and Materials Sciences

The unique properties of 4-Oxo-TEMPO and its deuterated analogue are driving the exploration of new applications beyond traditional biophysical studies.

In materials science , these stable radicals are employed to study molecular dynamics within polymer matrices. chemimpex.com By incorporating 4-Oxo-TEMPO as a spin probe, researchers can analyze interactions and mobility at the molecular level, which is crucial for designing advanced materials with enhanced durability and specific performance characteristics. chemimpex.com They are also used in the synthesis of advanced materials like nanocomposites. chemimpex.com

In the field of energy storage , nitroxide radicals are being investigated as redox sources for the anodes in lithium secondary batteries. chemicalbook.com Their stable radical nature and reversible redox properties make them promising candidates for high-performance energy materials.

In environmental science , 4-Oxo-TEMPO is used to assess the oxidative degradation of pollutants, aiding in the development of new remediation strategies. chemimpex.com

A significant area of emerging research is in nanotechnology . The solvation of nitroxide radicals in different media is being studied in detail. For instance, studies have shown that the related TEMPO radical can form aqueous lower polarity solvation shells (ALPSS) in water, leading to local enrichment and inhomogeneous distribution. researchgate.net Understanding and controlling such self-assembly behavior at the nanoscale is key to developing new functional nanomaterials and drug delivery systems. chemimpex.comresearchgate.net

Computational Advances for Predicting and Interpreting Complex Experimental Data

The interpretation of complex EPR spectra often requires sophisticated computational modeling. Advances in computational chemistry are becoming indispensable for accurately predicting and analyzing the data obtained from experiments using 4-Oxo-TEMPO-d16.

Software packages like EasySpin are widely used for the simulation and analysis of EPR spectra. researchgate.net These programs can model the effects of different motional dynamics (e.g., jump diffusion vs. free diffusion) on the spectral lineshape, allowing for a more accurate determination of parameters like rotational correlation times. uj.edu.pl

Density Functional Theory (DFT) calculations are employed to model the electronic structure and predict the magnetic parameters (g-tensors and hyperfine coupling constants) of nitroxide radicals. researchgate.net These theoretical calculations are crucial for interpreting high-field EPR data and understanding how the probe's microenvironment, such as hydrogen bonding with solvent molecules, influences its spectral properties. researchgate.net By comparing experimental results with DFT calculations, researchers can gain a deeper understanding of non-covalent interactions and the geometry of radical-solvent complexes. researchgate.net

Future computational work will likely focus on developing more accurate models that can handle larger and more complex systems, such as spin-labeled proteins or radicals within ionic liquids. acs.org The synergy between advanced spectroscopic experiments and high-level computational modeling will continue to be a powerful approach for unlocking new insights into chemical and biological systems. researchgate.net

Q & A

Basic Research Questions

Q. What is the role of deuteration and 15N isotope labeling in 4-Oxo-TEMPO-d16 for studying free radical dynamics?

- Methodological Answer : Deuteration (d16) reduces proton-related relaxation effects, enabling clearer observation of hyperfine interactions between the unpaired electron and nitrogen nuclei. The 15N isotope simplifies ESR spectra by eliminating quadrupole broadening seen in natural-abundance 14N, improving resolution for analyzing rotational and translational dynamics . For example, in propylene glycol solutions, 15N-labeled 4-Oxo-TEMPO-d16 allows precise fitting of ESR lineshapes and spin-lattice relaxation dispersion (NMRD) data .

Q. How do solvent properties (e.g., viscosity) influence the rotational correlation time (τrot) of 4-Oxo-TEMPO-d16?

- Methodological Answer : Solvent viscosity directly impacts τrot. In glycerol (high viscosity), τrot values from ESR and NMRD align closely with solvent dynamics, while in decalin (low viscosity), τrot reflects combined solvent-solute interactions. For instance, at 363 K in glycerol, τrot ≈ 10⁻¹⁰ s, comparable to pure solvent dynamics, whereas in decalin at 244 K, τrot ≈ 10⁻¹¹ s, dominated by solute motion .

Q. What experimental techniques are commonly used to characterize 4-Oxo-TEMPO-d16 in solution?

- Methodological Answer :

- ESR Spectroscopy : Measures hyperfine coupling tensors and rotational dynamics (e.g., X-band ESR at 9.6 GHz for 4-Oxo-TEMPO-d16 in propylene glycol at 0.1 mMol concentration ).

- 1H NMRD : Quantifies paramagnetic relaxation enhancement (PRE) across frequencies (10 kHz–20 MHz) to disentangle rotational and translational diffusion contributions .

- Comparative Studies : Rotational correlation times from ESR are validated against NMRD-derived τrot, ensuring consistency in motional models .

Advanced Research Questions

Q. How can discrepancies between ESR-derived and NMRD-derived rotational correlation times (τrot) be reconciled?

- Methodological Answer : ESR measures τrot of the radical molecule itself, while NMRD reflects combined solvent-solute dynamics. For example, in glycerol, ESR τrot for 4-Oxo-TEMPO-d16 is ~1.5×10⁻¹⁰ s, whereas NMRD data yield τrot ≈ 2.0×10⁻¹⁰ s, indicating solvent participation. This difference is modeled using translational (τtrans) and rotational (τrot) parameters with equations accounting for hyperfine interactions and eccentricity effects .

Q. What challenges arise when interpreting low-frequency 1H relaxation dispersion data for 14N-labeled 4-Oxo-TEMPO-d16?

- Methodological Answer : The 14N isotope introduces quadrupole coupling, causing deviations in NMRD data at low frequencies (<1 MHz) and low temperatures (<250 K). These effects are absent in 15N systems, requiring adjustments to theoretical models (e.g., incorporating quadrupole terms in spectral density functions) . For instance, in glycerol solutions, 14N systems show ~20% higher relaxation rates than predicted at 10 kHz .

Q. How do translational diffusion coefficients (Dtrans) of 4-Oxo-TEMPO-d16 compare across solvents, and what parameters govern these differences?

- Methodological Answer : Dtrans is solvent-dependent and derived from NMRD data using the relative translational diffusion model. Key parameters include:

- Closest Approach Distance (dIS) : 5.05 Å in decalin vs. 4.2 Å in glycerol.

- Eccentricity Factor (f) : 0.8–0.9 in glycerol (rotational contributions dominate) vs. 1.0–1.2 in decalin (translational contributions significant).

| Solvent | Dtrans (10⁻¹⁰ m²/s) | dIS (Å) | f |

|---|---|---|---|

| Decalin | 2.3 | 5.05 | 1.2 |

| Glycerol | 0.7 | 4.2 | 0.9 |

| Data from . |

Q. What methodological strategies improve the integration of ESR and NMRD data for a unified motional model?

- Methodological Answer :

- Simultaneous Fitting : Use ESR-derived hyperfine tensor components as fixed parameters in NMRD analysis to reduce variables .

- Temperature-Dependent Studies : Cover broad ranges (e.g., 250 K–363 K) to observe dynamic crossover points where τrot and τtrans become comparable .

- Isotopic Contrast : Compare 14N and 15N systems to isolate quadrupole effects and validate theoretical assumptions .

Data Contradiction and Model Limitations

Q. Why do rotational correlation times from ESR and NMRD diverge in decalin solutions?

- Methodological Answer : In decalin, τrot from ESR reflects radical-only motion, while NMRD-derived τrot includes solvent dynamics. The ratio τtrans/τrot = 70–85 in decalin (vs. 33 in glycerol) highlights greater translational contributions, requiring models with higher eccentricity factors (f ≈ 1.2) .

Q. What unresolved issues exist in current models of paramagnetic relaxation enhancement (PRE) for nitroxide radicals?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.